molecular formula C12H12FN B186662 1-(3-Fluorophenyl)-2,5-dimethylpyrrole CAS No. 146135-21-9

1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Cat. No.: B186662
CAS No.: 146135-21-9
M. Wt: 189.23 g/mol
InChI Key: WSZMMKRHLWEHTD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom The presence of a fluorophenyl group at the 1-position and methyl groups at the 2 and 5 positions makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with 2,5-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid or iodine in chloroform.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dicarboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2,5-dimethylpyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole is unique due to the combined presence of the fluorophenyl group and the methyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for designing new molecules with tailored biological activities and material properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZMMKRHLWEHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406334
Record name 1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146135-21-9
Record name 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146135-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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